7-(3-Bromo-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol
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Overview
Description
7-(3-BROMO-4-FLUOROPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a methylamino group, and a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMO-4-FLUOROPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the bromine and fluorine-substituted phenyl ring and the methylamino group. Common reagents used in these reactions include bromine, fluorine-containing compounds, and methylamine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-BROMO-4-FLUOROPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-(3-BROMO-4-FLUOROPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3-BROMO-4-FLUOROPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(3-BROMO-4-FLUOROPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE include other thiazolopyridine derivatives with different substituents on the phenyl ring or the thiazolopyridine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and fluorine-substituted phenyl ring, methylamino group, and thiazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H11BrFN3OS |
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Molecular Weight |
356.22 g/mol |
IUPAC Name |
7-(3-bromo-4-fluorophenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H11BrFN3OS/c1-16-13-18-12-11(20-13)7(5-10(19)17-12)6-2-3-9(15)8(14)4-6/h2-4,7H,5H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
HDZRDPIDSKZBRO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)F)Br |
Origin of Product |
United States |
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